molecular formula C37H27N B13924930 N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine

N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine

Cat. No.: B13924930
M. Wt: 485.6 g/mol
InChI Key: QTPVZBREDRVQMC-UHFFFAOYSA-N
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Description

N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine is a complex organic compound that features a biphenyl group and a fluorenyl group connected through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine typically involves multi-step organic reactions. One common approach is the Ullmann reaction, which couples aryl halides with amines in the presence of a copper catalyst. The reaction conditions often include high temperatures and the use of polar solvents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction. This method uses palladium catalysts and boronic acids to form carbon-carbon bonds, allowing for the efficient synthesis of biphenyl derivatives on a large scale .

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitro groups

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can interact with voltage-gated sodium channels, promoting their slow inactivation and reducing neuronal hyperexcitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine is unique due to its combination of biphenyl and fluorenyl groups, which impart distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring high electron mobility and stability .

Properties

Molecular Formula

C37H27N

Molecular Weight

485.6 g/mol

IUPAC Name

9,9-diphenyl-N-(4-phenylphenyl)fluoren-3-amine

InChI

InChI=1S/C37H27N/c1-4-12-27(13-5-1)28-20-22-31(23-21-28)38-32-24-25-36-34(26-32)33-18-10-11-19-35(33)37(36,29-14-6-2-7-15-29)30-16-8-3-9-17-30/h1-26,38H

InChI Key

QTPVZBREDRVQMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C(C5=CC=CC=C54)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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